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Introduction

Flonoltinib maleate (FM) is a novel, orally administered, dual-target inhibitor of Janus kinase 2

(JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] It is currently under investigation for the

treatment of myeloproliferative neoplasms (MPNs), including myelofibrosis (MF), polycythemia

vera (PV), and essential thrombocythemia (ET).[1] Hyperactivation of the JAK/STAT signaling

pathway, frequently driven by mutations such as JAK2V617F, is a key pathogenic mechanism

in MPNs.[3][4] Flonoltinib maleate distinguishes itself from other JAK2 inhibitors through its

unique mechanism of action, binding to both the active kinase domain (JH1) and the

pseudokinase domain (JH2) of JAK2.[3][5][6] This dual binding is believed to confer high

selectivity for JAK2 over other JAK family members, potentially leading to an improved safety

and efficacy profile.[5][6][7] Preclinical studies have demonstrated its potent anti-tumor activity

in various MPN models, showing significant reduction in tumor burden, suppression of disease

progression, and prolonged survival in mice.[3][4][8]

This technical guide provides an in-depth summary of the available data from early-phase

clinical trials of Flonoltinib maleate, with a focus on its clinical activity, safety profile, and the

methodologies employed in these studies.

Mechanism of Action and Signaling Pathway
Flonoltinib maleate exerts its therapeutic effect by inhibiting the JAK/STAT pathway, a critical

signaling cascade for cell proliferation, differentiation, and immune regulation.[3] The

JAK2V617F mutation leads to constitutive activation of this pathway, driving the aberrant cell
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growth characteristic of MPNs.[3] Flonoltinib maleate's high selectivity is attributed to its

ability to bind to the ATP-binding site of the JAK2 JH1 domain and an allosteric site in the JH2

domain.[3] This dual-action mechanism is distinct from first-generation JAK inhibitors.[5][6]

Additionally, Flonoltinib maleate inhibits FLT3, a receptor tyrosine kinase often implicated in

hematologic malignancies.[1] Some preclinical evidence also suggests it may inhibit Cyclin-

Dependent Kinase 6 (CDK6), which could contribute to improvements in bone marrow fibrosis.

[9][10]

Inhibitory Activity
Preclinical assessments have quantified the inhibitory potency of Flonoltinib maleate against

various kinases.

Target IC50 (nM)

JAK2 0.7 - 0.8

FLT3 4 - 15

JAK1 26

JAK3 39

Sources:[5][6][7][11]

The data demonstrates a high degree of selectivity for JAK2, with over 600-fold greater

selectivity for JAK2 compared to JAK1 and JAK3.[5][6][7]
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Figure 1: Simplified JAK/STAT Signaling Pathway Inhibition by Flonoltinib Maleate.
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Phase I/IIa Clinical Trial (NCT05153343)
A first-in-human, multicenter, Phase I/IIa study was conducted to evaluate the safety,

tolerability, pharmacokinetics (PK), and clinical activity of Flonoltinib maleate in patients with

myelofibrosis.[5]

Experimental Protocol
Study Design: The trial consisted of a dose-escalation phase (Phase I) followed by a dose-

expansion phase (Phase IIa).[5][7]

Dose Escalation: Patients received oral Flonoltinib maleate at escalating doses of 25

mg, 50 mg, 100 mg, 150 mg, 225 mg, and 325 mg.[5][7] The primary objectives were to

determine safety, tolerability, dose-limiting toxicities (DLTs), and the maximum tolerated

dose (MTD).[5][6]

Dose Expansion: Patients were treated at the recommended Phase 2 dose (RP2D) of 100

mg once daily (QD).[7] The primary endpoint was the rate of spleen volume reduction.[9]

Patient Population: Eligible patients were aged 18 years or older with a diagnosis of primary

MF, post-polycythemia vera MF (post-PV-MF), or post-essential thrombocythemia MF (post-

ET-MF).[5][7] Patients were required to have intermediate-1, -2, or high-risk disease

according to the Dynamic International Prognostic Scoring System (DIPSS) and palpable

splenomegaly.[7][9] Both JAK inhibitor-naïve and previously treated patients were enrolled.

[5][7]

Dosing Regimen:

Single Administration: A single dose was administered between Day 1 and Day 4.[5][7]

Multiple Administration: Once-daily dosing occurred for 14 days, from Day 5 to Day 21.[5]

[7]

Extended Dosing: From Day 23 onwards, treatment was administered in 14-day cycles.[5]

[7] Patients could continue treatment until disease progression or unacceptable toxicity.[7]

Endpoints:
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Primary Endpoints: Safety, tolerability, DLTs, MTD, and PK behavior.[5][6][7]

Secondary Endpoints: A ≥35% reduction in spleen volume from baseline at week 24

(SVR35), palpation response, and improvement in disease-related symptoms, often

measured as a ≥50% reduction in Total Symptom Score (TSS50).[5][6]
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Figure 2: Workflow of the Flonoltinib Maleate Phase I/IIa Clinical Trial (NCT05153343).
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Clinical Efficacy
The trial demonstrated significant clinical benefits for patients with myelofibrosis.[5] The

maximum tolerated dose was established at 225 mg/day.[6][7]

Table 1: Spleen Volume and Symptom Response

Endpoint
Overall Population
(n=30)

Dose Escalation
(n=15)

Dose Expansion
(n=15)

SVR35 at Week 24
77.3% (17/22
evaluable)

72.7% (8/11
evaluable)

81.8% (9/11
evaluable)

Best SVR35 83.3% - 86.7% 80.0% 93.3%

Best TSS50 76.7% - 80.0% 80.0% 73.3%

Data as of Feb 29, 2024, and Sep 5, 2024. Sources:[5][6][7][9]

A subgroup analysis showed comparable spleen response rates between patients previously

exposed to JAK inhibitors and those who were JAK inhibitor-naïve.[5][7] At week 24, the

SVR35 rate was 70.0% for patients with prior JAK inhibitor exposure and 83.3% for naïve

patients.[7]

Table 2: Bone Marrow Fibrosis Improvement

Cohort Improvement Rate

Overall Population 26.1%

Dose Escalation 16.7%

Dose Expansion 36.4%

Source:[9]

Safety and Tolerability
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Flonoltinib maleate was found to have a manageable safety profile.[9] No dose-limiting

toxicities were observed during the first cycle of the Phase I portion of the study.[5][6][7]

Table 3: Most Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs)

Adverse Event Type Event Incidence (%)

Hematological Anemia 48.4%

Thrombocytopenia 29.0%

Leukopenia 19.4%

Decreased Lymphocyte Count 16.1%

Neutropenia 16.1%

Non-Hematological Pneumonia 9.7%

Abdominal Pain 3.2%

Hypertension 3.2%

Fibrinogen Decreased 3.2%

Abnormal Liver Function 3.2%

Source:[5][7]

Notably, platelet counts were not significantly affected during treatment, and neutrophil levels

returned to normal, suggesting reduced off-target toxicities.[9]

Conclusion and Future Directions
The early-phase clinical trials of Flonoltinib maleate have yielded promising results,

demonstrating significant and durable efficacy in reducing spleen volume, improving

constitutional symptoms, and even reversing bone marrow fibrosis in patients with

myelofibrosis.[5][9] Its unique dual-binding mechanism to the JAK2 JH1 and JH2 domains likely

contributes to its high selectivity and manageable safety profile, particularly concerning the

limited impact on platelet counts.[3][9]
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Based on these findings, Flonoltinib maleate has the potential to be a valuable new treatment

option for myelofibrosis.[5] A randomized, open-label, multicenter Phase II trial is currently

underway to further evaluate its efficacy and safety.[5] Additionally, a Phase IIa study is

planned to investigate its use in patients with polycythemia vera who are resistant or intolerant

to standard therapies.[10] These ongoing studies will provide a more comprehensive

understanding of Flonoltinib maleate's role in the treatment landscape for myeloproliferative

neoplasms.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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